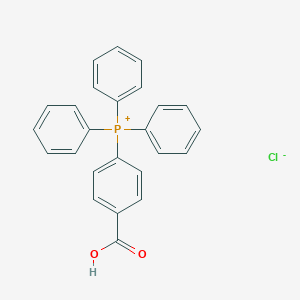
Triphenyl(p-carboxyphenyl)phosphonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(p-carboxyphenyl)phosphonium Chloride is an organophosphorus compound with a unique molecular structure. It is a white to off-white solid with a molecular weight of 418.86 g/mol and a melting point above 140°C . This compound is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Triphenyl(p-carboxyphenyl)phosphonium Chloride typically involves the reaction of triphenylphosphine with p-carboxyphenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified through recrystallization to obtain the desired product .
Chemical Reactions Analysis
Triphenyl(p-carboxyphenyl)phosphonium Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Scientific Research Applications
Triphenyl(p-carboxyphenyl)phosphonium Chloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl(p-carboxyphenyl)phosphonium Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable phosphonium salts, which are key intermediates in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Triphenyl(p-carboxyphenyl)phosphonium Chloride can be compared with other similar compounds such as:
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide, used in various chemical reactions. The uniqueness of this compound lies in its carboxyphenyl group, which imparts distinct reactivity and applications compared to other triphenylphosphine derivatives.
Properties
Molecular Formula |
C25H20ClO2P |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(4-carboxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H19O2P.ClH/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
InChI Key |
DTOWHLAMWSWRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


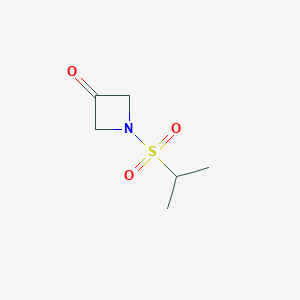
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
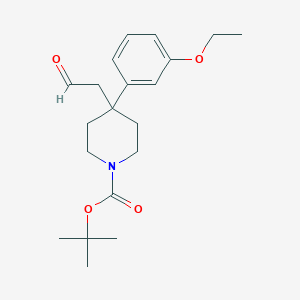
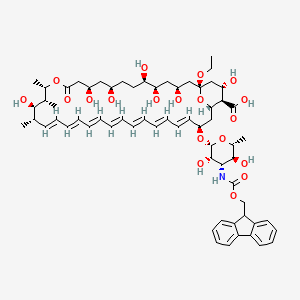
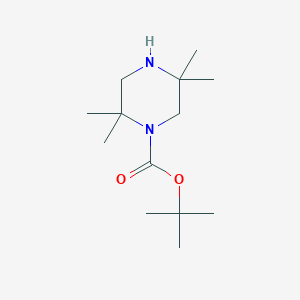
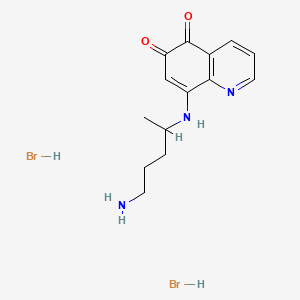

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
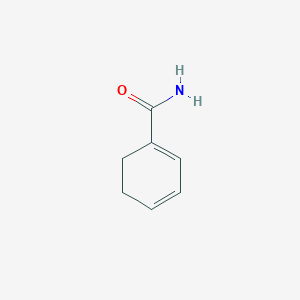
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
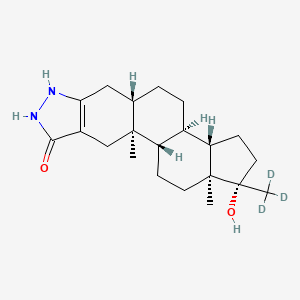
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)

